molecular formula C20H14Cl2N2O B3839789 N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

Cat. No.: B3839789
M. Wt: 369.2 g/mol
InChI Key: HZBPKXFLPRFWRC-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from biphenyl-4-carbohydrazide and 2,4-dichlorobenzaldehyde. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves the condensation reaction between biphenyl-4-carbohydrazide and 2,4-dichlorobenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s molecular targets and pathways are still under investigation, but its ability to chelate metal ions is a key aspect of its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to the presence of the dichlorophenyl group, which can influence its reactivity and biological activity. The dichlorophenyl group can enhance the compound’s ability to form stable complexes and may impart specific biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-18-11-10-17(19(22)12-18)13-23-24-20(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPKXFLPRFWRC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
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N'-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE

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